![molecular formula C7H7N3O B1488421 7H-Pyrrolo[2,3-d]pyrimidin-4-ylméthanol CAS No. 1638767-76-6](/img/structure/B1488421.png)
7H-Pyrrolo[2,3-d]pyrimidin-4-ylméthanol
Vue d'ensemble
Description
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol is a chemical compound with the molecular formula C7H7N3O. It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities and potential therapeutic applications
Applications De Recherche Scientifique
Antiviral Applications
Recent studies have highlighted the potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives as antiviral agents, particularly against flaviviruses such as the Zika virus (ZIKV) and dengue virus (DENV).
Case Study: Inhibition of ZIKV
- Compound Structure : 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines were synthesized and tested for antiviral activity.
- Findings : These compounds exhibited promising antiviral properties with structural modifications enhancing their efficacy. For instance, compounds with specific substituents at positions 4 and 7 showed significant binding interactions with viral proteins, suggesting a mechanism of action through inhibition of viral replication .
Cancer Research
The compound has also been explored for its potential in cancer therapy.
Case Study: PKB Inhibition
- Mechanism : 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanol derivatives were identified as potent inhibitors of the protein kinase B (PKB/Akt) pathway, which is crucial in cancer cell survival and proliferation.
- Results : Compounds such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine demonstrated nanomolar potency and selectivity for PKB over other kinases. In vivo studies showed significant inhibition of tumor growth in xenograft models, indicating their potential as effective cancer therapeutics .
Inflammatory Diseases
The compound's role in treating inflammatory diseases has also been investigated, particularly through its action as a Janus kinase (JAK) inhibitor.
Case Study: JAK1 Selective Inhibitors
- Design and Synthesis : A series of derivatives based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold were synthesized to enhance their selectivity for JAK1.
- Efficacy : One notable compound exhibited an IC50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2. This selectivity is crucial for minimizing side effects associated with broader spectrum JAK inhibitors .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Compound | Substituents | Activity | Selectivity |
---|---|---|---|
Compound 1 | Nitro at position 4 | High cytotoxicity | N/A |
Compound 2 | Cyclopropylmethyl at N-7 | Comparable docking scores to known inhibitors | N/A |
Compound 3 | No substituents on ring A | Reduced activity | N/A |
This table summarizes key findings from SAR studies that guide future modifications to enhance therapeutic efficacy.
Synthesis and Manufacturing
Efficient synthesis methods are crucial for the development of these compounds.
Innovative Synthesis Techniques
Recent patents have described novel synthetic routes that improve yield and purity for producing 4-chloro derivatives of 7H-pyrrolo[2,3-d]pyrimidine. These methods involve fewer steps and less waste, making them environmentally friendly while maintaining high purity levels suitable for pharmaceutical applications .
Mécanisme D'action
Target of Action
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol primarily targets the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is a key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
The compound interacts with its target, PAK4, through strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . This interaction inhibits the activity of PAK4, thereby affecting the signaling pathways it is involved in .
Biochemical Pathways
The inhibition of PAK4 by 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol affects various biochemical pathways. PAK4 is a crucial effector of various signal pathways and plays an important role in driving tumor progression . Therefore, the inhibition of PAK4 can potentially disrupt these pathways, leading to the inhibition of tumor progression .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and reasonable cyp450 profiles
Result of Action
The inhibition of PAK4 by 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol can lead to various molecular and cellular effects. Given that PAK4 is involved in cell growth, apoptosis prevention, cell proliferation, and senescence regulation , its inhibition can potentially disrupt these processes, leading to the inhibition of tumor progression .
Analyse Biochimique
Biochemical Properties
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as protein kinase B (PKB or Akt), which is involved in intracellular signaling pathways regulating growth and survival . The compound exhibits ATP-competitive inhibition, demonstrating high selectivity for PKB over closely related kinases . These interactions are primarily mediated through hydrogen bonds and electrostatic interactions with the enzyme’s active site.
Cellular Effects
The effects of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce cell cycle arrest and apoptosis in cancer cell lines, such as HepG2 cells, by increasing the activity of proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 . This modulation of apoptotic pathways highlights its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of protein kinases, particularly PKB, by binding to the ATP-binding site and preventing phosphorylation of downstream targets . This inhibition disrupts signaling pathways involved in cell proliferation and survival, leading to reduced tumor growth and increased apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol have been studied over various time frames. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolism primarily in the liver, where it is converted into various metabolites through oxidation and conjugation reactions . These metabolic processes can influence its bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol is transported and distributed through specific transporters and binding proteins . It is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The compound’s distribution is influenced by its physicochemical properties, including solubility and molecular weight.
Subcellular Localization
The subcellular localization of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific cellular compartments or organelles, enhancing its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrrolopyrimidine derivatives and appropriate alcohols.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Industrial Production Methods: In an industrial setting, the production of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include continuous monitoring and quality control measures to maintain consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol.
Comparaison Avec Des Composés Similaires
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol is compared with other similar compounds, such as pyrrolopyrimidines and related derivatives. Its uniqueness lies in its specific structure and the resulting biological activities. Similar compounds include:
Pyrrolopyrimidines: These compounds share a similar core structure but may have different substituents and functional groups.
Related Derivatives: Other derivatives of pyrrolopyrimidines with varying chemical modifications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Activité Biologique
Overview
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol is a chemical compound with the molecular formula C7H7N3O. It is part of the pyrrolopyrimidine family, known for diverse biological activities and potential therapeutic applications. This compound primarily targets p21-activated kinase 4 (PAK4), a serine/threonine protein kinase implicated in various cellular processes, including tumor progression and apoptosis regulation .
Target Interaction
The compound interacts with PAK4 through specific binding sites, particularly the hinge region and β-sheets. This interaction inhibits PAK4's activity, leading to significant downstream effects on cellular signaling pathways associated with growth and survival .
Biochemical Pathways
Inhibition of PAK4 affects multiple biochemical pathways, particularly those related to cell proliferation and apoptosis. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cell lines such as HepG2 by modulating pro-apoptotic and anti-apoptotic protein levels .
Cellular Effects
Research indicates that 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol induces apoptosis in cancer cells by:
- Increasing caspase-3 and Bax activity.
- Decreasing Bcl-2 expression.
This dual modulation leads to enhanced apoptosis in treated cells .
Dosage and Toxicity
In animal models, the compound exhibits dose-dependent effects. Lower doses effectively inhibit target enzymes while minimizing toxicity. At higher concentrations, however, toxicity may increase, necessitating careful dosage management in therapeutic applications .
Research Applications
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol has several notable applications across different fields:
- Chemistry : Acts as a building block for synthesizing more complex molecules.
- Biology : Studied for its kinase inhibition and potential to induce apoptosis.
- Medicine : Explored for therapeutic use in cancer and inflammatory diseases.
- Industry : Its unique properties are leveraged in developing new materials .
Comparative Analysis
The biological activity of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol can be compared with other similar compounds within the pyrrolopyrimidine class. Below is a summary table comparing key characteristics.
Compound Name | Target Kinase | IC50 (µM) | Mechanism of Action |
---|---|---|---|
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol | PAK4 | Not specified | Competitive inhibition of PKB |
Ethyl-4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino benzoate | PKB | 0.029 | ATP-competitive inhibition |
Other Pyrrolopyrimidines | Various | Varies | Inhibition of multiple kinases |
Study on HepG2 Cells
In a study focusing on HepG2 cells, 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol was shown to induce significant apoptosis. The study highlighted that treatment with the compound resulted in increased markers of apoptosis (e.g., cleaved PARP) within 72 hours .
In Vivo Studies
Animal studies demonstrated that this compound could effectively inhibit tumor growth at well-tolerated doses while showing low oral bioavailability. Modifications to enhance its pharmacokinetic properties are ongoing .
Propriétés
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-3-6-5-1-2-8-7(5)10-4-9-6/h1-2,4,11H,3H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLIHYTYGQZMTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901284919 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901284919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-76-6 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901284919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.